

Spectroscopic Profile of 3-t-Butyl-5hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-t-Butyl-5-hydroxybenzoic acid

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Disclaimer: Experimental spectroscopic data for **3-t-butyl-5-hydroxybenzoic acid** is not readily available in public scientific databases. The following guide is based on predicted data and established spectroscopic principles for structurally similar compounds. This information is intended for research and academic purposes and should be cross-referenced with experimentally obtained data when available.

This technical guide provides a detailed overview of the predicted spectroscopic data for **3-t-butyl-5-hydroxybenzoic acid**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral characteristics of this compound. The guide includes structured data tables, detailed experimental protocols for acquiring such data, and a workflow visualization for spectroscopic analysis.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **3-t-butyl-5-hydroxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **3-t-Butyl-5-hydroxybenzoic acid**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.65	t	1H	Ar-H
~7.35	t	1H	Ar-H
~7.00	t	1H	Ar-H
~5-6 (broad)	S	1H	-OH
~11-13 (broad)	S	1H	-COOH
~1.33	S	9H	-C(CH₃)₃

Solvent: DMSO-d₆. Predicted using computational models; actual values may vary.

Table 2: Predicted ¹³C NMR Data for 3-t-Butyl-5-hydroxybenzoic acid

Chemical Shift (δ) ppm	Assignment
~167	C=O (Carboxylic Acid)
~158	Ar-C-OH
~152	Ar-C-C(CH ₃) ₃
~132	Ar-C-COOH
~120	Ar-CH
~119	Ar-CH
~116	Ar-CH
~35	-C(CH ₃) ₃
~31	-C(CH₃)₃

Solvent: DMSO-d $_{6}$. Predicted using computational models; actual values may vary.

Infrared (IR) Spectroscopy



Table 3: Predicted/Representative IR Absorption Bands for 3-t-Butyl-5-hydroxybenzoic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3300	Broad, Strong	O-H stretch (phenolic)
3300-2500	Very Broad, Strong	O-H stretch (carboxylic acid dimer)
2960-2870	Medium-Strong	C-H stretch (t-butyl)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1470	Medium-Weak	C=C stretch (aromatic ring)
~1460, ~1370	Medium	C-H bend (t-butyl)
~1250	Strong	C-O stretch (acid/phenol)

Data is based on characteristic absorption frequencies for the functional groups present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-t-Butyl-5-hydroxybenzoic acid** (C₁₁H₁₄O₃)

Adduct	Predicted m/z
[M]+	194.09
[M+H] ⁺	195.10
[M+Na] ⁺	217.08
[M-H] ⁻	193.09

M = Molecular Ion. Data predicted based on the molecular formula.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **3-t-butyl-5-hydroxybenzoic acid**.



NMR Spectroscopy Protocol (1H and 13C)

- Sample Preparation:
 - Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
 The choice of solvent is critical as it must completely dissolve the sample.
 - Ensure complete dissolution by gentle vortexing or sonication.[1]
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
 - The final sample height in the NMR tube should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.[1]
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
 This can be an automated or manual process.
 - Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay is crucial.
 - Initiate the data acquisition.



Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Place a small amount (1-2 mg) of the solid sample into an agate mortar.
 - Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
 - Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-pressing die.
 - Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[3]
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum. The instrument passes an infrared beam through the sample and records the frequencies at which light is absorbed.[4]



 The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used. A small amount of the sample (microgram to milligram range) is placed in a capillary tube at the tip of the probe.
 - The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is then heated to induce volatilization.

· Ionization:

- In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[5]
- This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (M+).[5]
- The excess energy from this process often causes the molecular ion to fragment into smaller, characteristic charged fragments.

Mass Analysis:

- The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
- The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation:

- An ion detector records the abundance of ions at each m/z value.
- The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion versus its m/z ratio. The most abundant ion is designated as the base peak with

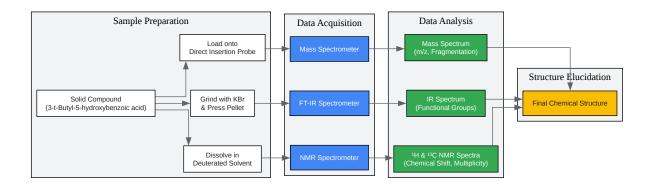


a relative abundance of 100%.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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